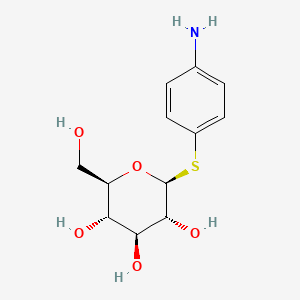
P-Aminophenyl-1-thio-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for P-Aminophenyl-1-thio-beta-D-glucopyranoside involves the conversion of glucose to the desired compound via several chemical reactions.
Starting Materials
Glucose, Sodium thiosulfate, Para-aminophenol, Hydrochloric acid, Sodium hydroxide, Acetone, Ethanol, Diethyl ether, Chloroform, Sodium acetate, Sulfuric acid, Sodium nitrite, Sodium bicarbonate, Sodium chloride
Reaction
Glucose is converted to glucose-1-phosphate using sulfuric acid and sodium nitrite., Glucose-1-phosphate is converted to glucose-1-thiol using sodium thiosulfate and hydrochloric acid., Para-aminophenol is converted to para-aminophenol-N-acetyl using acetic anhydride and sodium acetate., Para-aminophenol-N-acetyl is converted to para-aminophenol-N-acetyl-1-thiol using sodium bicarbonate and diethyl ether., Glucose-1-thiol and para-aminophenol-N-acetyl-1-thiol are combined in chloroform and stirred at room temperature to form P-Aminophenyl-1-thio-beta-D-glucopyranoside., The resulting compound is then purified using acetone and ethanol to obtain the final product.
Mécanisme D'action
The mechanism of action of P-Aminophenyl-1-thio-beta-D-glucopyranoside is not fully understood, however, it is believed to be related to its ability to interact with various proteins and enzymes in the body. Specifically, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to inhibit the activity of certain enzymes involved in the production of cancer cells.
Effets Biochimiques Et Physiologiques
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of biochemical and physiological effects on the body. In particular, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have anti-inflammatory, antioxidant, and antifungal properties. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have the ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
P-Aminophenyl-1-thio-beta-D-glucopyranoside has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize P-Aminophenyl-1-thio-beta-D-glucopyranoside in the laboratory, making it a cost-effective option for research purposes. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is highly stable and can be stored for extended periods of time without significant degradation. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is relatively non-toxic and has been found to be safe for use in laboratory experiments.
The main limitation of P-Aminophenyl-1-thio-beta-D-glucopyranoside for laboratory experiments is its lack of solubility in water. This can make it difficult to use in certain types of experiments, such as those involving cell culture. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
Orientations Futures
P-Aminophenyl-1-thio-beta-D-glucopyranoside has potential applications in a variety of fields, including drug delivery, cancer therapy, and the treatment of inflammation and fungal infections. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new therapies for the treatment of diseases such as diabetes, cardiovascular disease, and neurological disorders. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new drugs for the treatment of cancer and other diseases. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Applications De Recherche Scientifique
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied extensively in the scientific community due to its potential to be used as a therapeutic agent. P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. P-Aminophenyl-1-thio-beta-D-glucopyranoside has also been investigated for its potential applications in the fields of drug delivery and cancer therapy. In addition, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied for its ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Aminophenyl-1-thio-beta-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

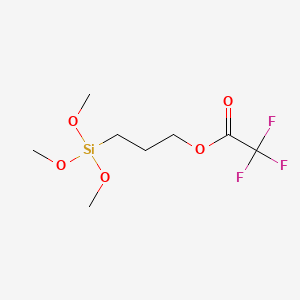
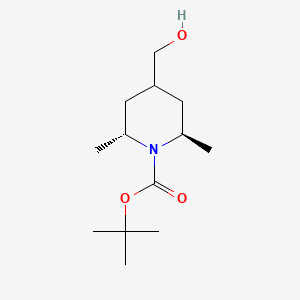
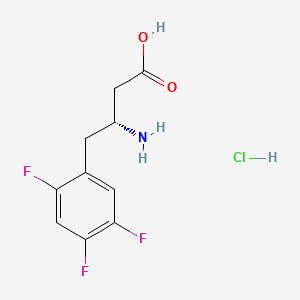
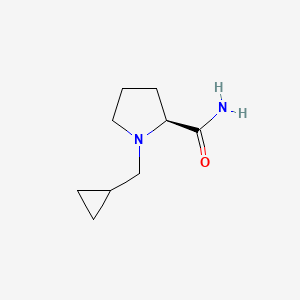

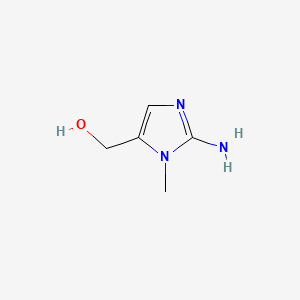
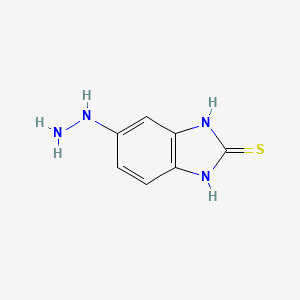
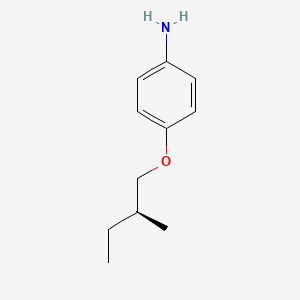
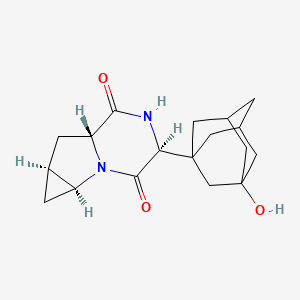
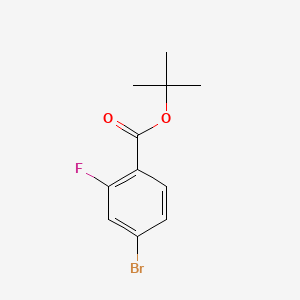
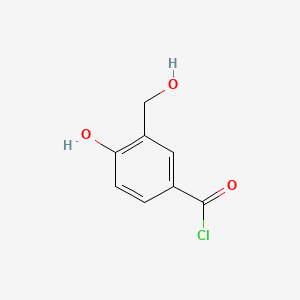
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)